7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one is a chemical compound with the molecular formula C₁₁H₁₁NO₂S. It features an isoquinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The compound is characterized by the presence of a methoxy group (-OCH₃) at the 7-position and a methylthio group (-S-CH₃) at the 1-position of the isoquinoline backbone. This unique arrangement contributes to its distinct chemical properties and biological activities.
The chemical reactivity of 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one can be attributed to its functional groups. The methoxy group is known to enhance lipophilicity, while the methylthio group can participate in nucleophilic substitutions or additions. This compound may undergo several types of reactions, including:
Research indicates that 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one exhibits significant biological activity. It has been studied for its potential pharmacological effects, including:
The synthesis of 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one typically involves several steps:
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one has potential applications in various fields:
Interaction studies involving 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one primarily focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 7-Methoxyisoquinolin | Lacks methylthio group | Limited anti-inflammatory effects |
| 1-Methylthioisoquinoline | Lacks methoxy group | Potential neuroprotective properties |
| 4-Methoxy-1-(methylsulfanyl)isoquinolin | Different position of methoxy and methylthio groups | Enhanced antimicrobial activity |
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one stands out due to its specific combination of functional groups, which may enhance its solubility and bioactivity compared to other isoquinoline derivatives. Its unique structure allows for diverse interactions and potential therapeutic applications not fully explored in similar compounds.